
FMOC-DL-3,3-diphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMOC-DL-3,3-diphenylalanine is a peptide derivative . It has a molecular formula of C30H25NO4 and a molecular weight of 463.53 . It appears as a white to off-white powder .
Synthesis Analysis
The synthesis of FMOC-DL-3,3-diphenylalanine involves the use of both synthetic or natural polymers . The preparation method, solvent, pH, and other experimental parameters can affect the mechanical and functional properties of the resulting product . Different strategies have been adopted for the preparation of FMOC-DL-3,3-diphenylalanine, each resulting in changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability .
Molecular Structure Analysis
The molecular structure of FMOC-DL-3,3-diphenylalanine is complex, containing a total of 64 bonds. There are 39 non-H bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
FMOC-DL-3,3-diphenylalanine is an important low molecular weight hydrogelator . Gelation can be induced by either lowering the pH of an aqueous solution of FMOC-DL-3,3-diphenylalanine or by the addition of water to a solution of FMOC-DL-3,3-diphenylalanine in a solvent such as DMSO .
Physical And Chemical Properties Analysis
FMOC-DL-3,3-diphenylalanine is a solid at room temperature . .
Aplicaciones Científicas De Investigación
Hydrogel Formation
FMOC-DL-3,3-diphenylalanine, also known as Fmoc-FF, is one of the most studied ultra-short peptides due to its ability to self-assemble in self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Biomedical Applications
Fmoc-FF hydrogels have been proposed for a broad range of applications in the biomedical field . The remarkable mechanical rigidity of this hydrogel, compared with others physically cross-linked ones, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion, suggest Fmoc-FF as a promising, tunable, and versatile scaffold for tissue engineering .
Drug Delivery Systems
The unique properties of Fmoc-FF hydrogels make them suitable for drug delivery applications. Their ability to encapsulate high amounts of water or other biological fluids allows for the incorporation and controlled release of therapeutic agents .
Hybrid Material Preparation
Research on novel materials with enhanced mechanical properties, stability, and biocompatibility has led to the development of novel Fmoc-FF-based hybrid systems. In these systems, the ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules .
Catalysis
The structural features of Fmoc-FF-based hybrid materials have potential applications in catalysis . The ability to design new hybrid nanomaterials based on the Fmoc-FF dipeptide hydrogelator, with appropriate properties for specific applications, opens up new possibilities in this field .
Extracellular Matrix Mimics
Peptide hydrogels, such as those formed by Fmoc-FF, show great promise as extracellular matrix mimics due to their tuneable, fibrous nature . This makes them suitable for applications in tissue engineering and regenerative medicine .
Mecanismo De Acción
Safety and Hazards
Safety precautions should be taken when handling FMOC-DL-3,3-diphenylalanine. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FMOC-DL-3,3-diphenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



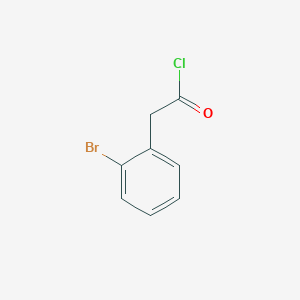
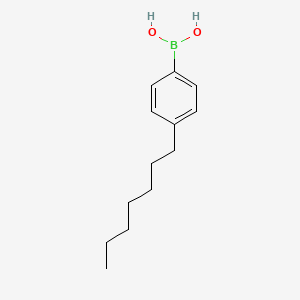

![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)
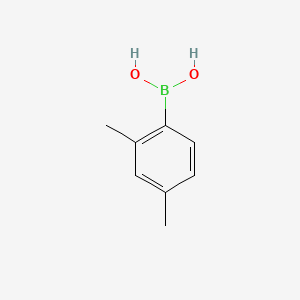


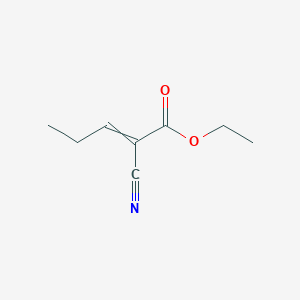

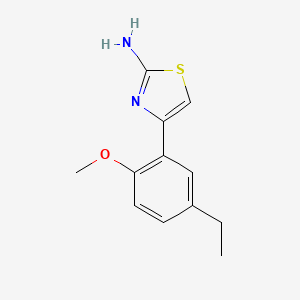
![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)